molecular formula C21H30O3 B12768521 Methyl 15-hydroxydehydroabietate CAS No. 29461-23-2

Methyl 15-hydroxydehydroabietate

Cat. No.: B12768521
CAS No.: 29461-23-2
M. Wt: 330.5 g/mol
InChI Key: IGUDTNVZIOWVIV-DUXKGJEZSA-N
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Description

Methyl 15-hydroxydehydroabietate is a diterpenoid ester derived from abietane-type resin acids. It is a naturally occurring compound isolated from conifer oleoresins, including those of Abies balsamea (balsam fir) and Siberian larches (Larix species) . Structurally, it features a dehydroabietane skeleton with a hydroxyl group at position C-15 and a methyl ester at the carboxyl group (Figure 1). Its molecular formula is C₂₁H₃₀O₃, with a molecular weight of 331.16 g/mol . The compound is synthesized via esterification of 15-hydroxydehydroabietic acid, which is itself derived from abietic acid through bromination, elimination, and oxidation reactions . Improved synthetic methods have increased yields of the precursor acid to 70%, enhancing accessibility for research .

Properties

CAS No.

29461-23-2

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

methyl (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C21H30O3/c1-19(2,23)15-8-9-16-14(13-15)7-10-17-20(16,3)11-6-12-21(17,4)18(22)24-5/h8-9,13,17,23H,6-7,10-12H2,1-5H3/t17-,20-,21-/m1/s1

InChI Key

IGUDTNVZIOWVIV-DUXKGJEZSA-N

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC

Canonical SMILES

CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 15-hydroxydehydroabietate typically involves the esterification of 15-hydroxydehydroabietic acid. One common method includes the reaction of 15-hydroxydehydroabietic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

15-Hydroxydehydroabietic acid+MethanolH2SO4Methyl 15-hydroxydehydroabietate+Water\text{15-Hydroxydehydroabietic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 15-Hydroxydehydroabietic acid+MethanolH2​SO4​​Methyl 15-hydroxydehydroabietate+Water

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 15-hydroxydehydroabietate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Acid chlorides or anhydrides are used for esterification reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 15-hydroxydehydroabietate involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activities or interacting with cellular receptors. For example, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 15-hydroxydehydroabietate belongs to a class of diterpenoid esters with structural and functional analogs. Below is a detailed comparison:

Structural and Functional Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Natural Sources/Applications References
This compound C₂₁H₃₀O₃ 331.16 C-15 hydroxyl, methyl ester; diterpenoid backbone Abies balsamea, Larix oleoresins
15-Hydroxydehydroabietic acid C₂₀H₂₈O₃ 316.44 Free carboxylic acid analog; precursor for ester synthesis Synthetic (from abietic acid)
Methyl 15-hydroxyabietate C₂₁H₃₂O₃ 332.48 Fully saturated abietane skeleton; lacks dehydrogenation Siberian larch oleoresins
Methyl 15-hydroxy-7-oxodehydroabietate C₂₁H₂₈O₄ 344.45 C-7 ketone group; oxidized derivative Research applications in life sciences
Methyl lambertianate C₂₁H₃₀O₃ 331.16 Structurally similar diterpenoid ester; differing hydroxyl positions Pinus grandis, P. pumila
Methyl dihydroabietate C₂₁H₃₂O₂ 316.48 Partially hydrogenated abietane skeleton; lacks hydroxyl group at C-15 Synthetic/industrial uses

Key Differences and Research Findings

Functional Group Variations: Hydroxylation vs. Oxidation: this compound differs from Methyl 15-hydroxy-7-oxodehydroabietate by the absence of a ketone group at C-5. The latter’s oxidation state may enhance reactivity in biological systems . Ester vs.

Biosynthetic Pathways: Methyl 15-hydroxyabietate shares a saturated abietane skeleton, whereas this compound retains dehydrogenation at C-8/C-14, a feature critical for antioxidant and anti-inflammatory activity in diterpenoids .

Natural Distribution :

  • This compound is prominent in Abies balsamea oleoresins, while methyl lambertianate is found in Pinus species, suggesting ecological specificity in conifer resin composition .

Synthetic Accessibility :

  • The improved synthesis of 15-hydroxydehydroabietic acid (70% yield) enables scalable production of its methyl ester, whereas Methyl 15-hydroxy-7-oxodehydroabietate requires additional oxidation steps, reducing cost-effectiveness .

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